3-Iodophthalic acid
Overview
Description
3-Iodophthalic acid is an organic compound with the molecular formula C₈H₅IO₄. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its unique properties and is used in various chemical reactions and applications .
Preparation Methods
3-Iodophthalic acid can be synthesized through several methods. One common method involves the iodination of phthalic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom into the phthalic acid molecule. The reaction conditions often include heating and stirring to ensure complete iodination .
In industrial settings, the production of this compound can involve more advanced techniques, such as microchannel reactors. These reactors offer advantages like improved reaction selectivity, reduced reaction time, and minimized formation of isomers. The process involves dissolving the reactants in a low-boiling-point organic solvent, mixing them in a micro mixer, and allowing the reaction to occur in a microchannel reactor .
Chemical Reactions Analysis
3-Iodophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The carboxylic acid groups in this compound can be oxidized to form corresponding anhydrides or other oxidized products. Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to form phthalic acid or other reduced derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-Iodophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various iodinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Iodophthalic acid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid groups. The iodine atom can act as a leaving group in substitution reactions, while the carboxylic acid groups can undergo oxidation or reduction. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
3-Iodophthalic acid can be compared with other iodinated phthalic acids, such as:
4-Iodophthalic acid: Similar in structure but with the iodine atom at the 4-position instead of the 3-position.
3,6-Diiodophthalic acid: Contains two iodine atoms at the 3 and 6 positions, offering different reactivity and applications.
3-Iodobenzoic acid: A simpler structure with only one carboxylic acid group, making it less versatile in some reactions.
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
3-iodophthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPVERUJGFNNRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285629 | |
Record name | 3-iodophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-34-4 | |
Record name | 6937-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-iodophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 3-Iodophthalic acid?
A1: Understanding the crystal structure of a molecule like this compound is crucial for various reasons. [] The study you provided determined that this compound crystallizes in the triclinic crystal system, specifically the P1̄ space group. [] This knowledge is essential for predicting its physical properties, such as melting point, solubility, and stability, which can influence its applications in different chemical reactions or formulations. Additionally, knowing the exact arrangement of atoms within the crystal lattice can provide insights into its potential reactivity and interactions with other molecules.
Q2: What is a key application of this compound, and how is it synthesized efficiently?
A2: this compound serves as a critical intermediate in synthesizing flubendiamide, a potent insecticide. [] A significant development in its synthesis is the implementation of a one-pot method starting from 3-nitrophthalic acid. [] This streamlined approach involves reduction and diazotization reactions, achieving a high yield of 89.5% with a purity greater than 98.0%. [] The study further explored optimizing reaction conditions such as temperature, reactant ratios, and reaction time to enhance the efficiency of this synthesis. [] This efficient synthesis route makes this compound a more accessible and cost-effective precursor for producing flubendiamide and potentially other valuable compounds.
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